molecular formula C25H15NO6 B12406225 5MP-Fluorescein

5MP-Fluorescein

Katalognummer: B12406225
Molekulargewicht: 425.4 g/mol
InChI-Schlüssel: NVMKZSQTMOTZAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5MP-Fluorescein is a fluorescein dye based on 5-Methylene pyrrolone (5MP). It is known for its high thiol specificity and its ability to be tracelessly removed in bioconjugation processes . The compound has a molecular weight of 425.39 and a chemical formula of C25H15NO6 . It is widely used in various scientific research applications due to its unique fluorescence properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5MP-Fluorescein involves the reaction of 5-Methylene pyrrolone with fluorescein. The specific reaction conditions, including temperature and solvents, are optimized to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters to maintain consistency and quality. The product is then purified using techniques such as chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: 5MP-Fluorescein undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different fluorescein derivatives .

Wirkmechanismus

The mechanism of action of 5MP-Fluorescein involves its high specificity for thiol groups. The compound undergoes a Michael addition reaction with thiol groups, forming a stable adduct. This reaction is tracelessly reversible, allowing the compound to be removed without leaving any residue . The fluorescence properties of this compound are utilized in various applications, where the emission and excitation wavelengths are critical for detection and imaging .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C25H15NO6

Molekulargewicht

425.4 g/mol

IUPAC-Name

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-5-methylidenepyrrol-2-one

InChI

InChI=1S/C25H15NO6/c1-13-2-9-23(29)26(13)14-3-6-18-17(10-14)24(30)32-25(18)19-7-4-15(27)11-21(19)31-22-12-16(28)5-8-20(22)25/h2-12,27-28H,1H2

InChI-Schlüssel

NVMKZSQTMOTZAR-UHFFFAOYSA-N

Kanonische SMILES

C=C1C=CC(=O)N1C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.